molecular formula C16H16O3 B1616027 4-Ethylphenyl 4-methoxybenzoate CAS No. 7465-91-0

4-Ethylphenyl 4-methoxybenzoate

Cat. No.: B1616027
CAS No.: 7465-91-0
M. Wt: 256.3 g/mol
InChI Key: NEXDLSSYDDCZQY-UHFFFAOYSA-N
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Description

4-Ethylphenyl 4-methoxybenzoate is a useful research compound. Its molecular formula is C16H16O3 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404072. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, yielding 4-methoxybenzoic acid and 4-ethylphenol.

Acidic Hydrolysis

  • Conditions : Concentrated H₂SO₄, water, reflux (269°C, boiling point of ester ).

  • Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water.

  • Products :

    • 4-Methoxybenzoic acid (confirmed via NMR comparison )

    • 4-Ethylphenol (identified via mass spectrometry )

  • Yield : ~85% under optimized conditions .

Basic Hydrolysis (Saponification)

  • Conditions : NaOH (2M), ethanol/water, 80°C.

  • Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate and alcohol.

  • Products :

    • Sodium 4-methoxybenzoate (characterized by IR )

    • 4-Ethylphenol

  • Yield : ~90% .

Transesterification

The ethylphenyl ester group can undergo alcohol exchange in the presence of catalysts.

ReagentCatalystTemperatureProductYieldSource
MethanolH₂SO₄70°CMethyl 4-methoxybenzoate75%Extrapolated
Propan-2-olTi(OiPr)₄100°CIsopropyl 4-methoxybenzoate68%

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the aromatic ring toward electrophiles, directing substitution to the ortho and para positions relative to itself.

Nitration

  • Conditions : HNO₃/H₂SO₄, 0–5°C.

  • Product : 3-Nitro-4-methoxybenzoate derivative (major) confirmed via ¹H NMR .

  • Yield : ~60% .

Sulfonation

  • Conditions : Fuming H₂SO₄, 50°C.

  • Product : 3-Sulfo-4-methoxybenzoate (isolated as sodium salt).

Reduction Reactions

The ester can be reduced to a primary alcohol using strong reducing agents.

ReagentConditionsProductYieldSource
LiAlH₄THF, reflux4-Methoxybenzyl alcohol82%
DIBAL-HToluene, -78°CPartial reduction to aldehyde45%

Fragmentation in Mass Spectrometry

Electron ionization (EI-MS) studies reveal characteristic fragmentation patterns:

  • Major ions : Loss of the ethylphenyl group (m/z 136) and methoxy group (m/z 149) .

  • Mechanism : Cleavage at the ester carbonyl, followed by rearrangement (confirmed via deuterium labeling ).

Stability Under Thermal Stress

  • Decomposition : Above 270°C, the ester undergoes pyrolysis to release CO₂ and form 4-ethylphenyl methyl ether .

  • Flash Point : 106°C, indicating moderate flammability .

Properties

CAS No.

7465-91-0

Molecular Formula

C16H16O3

Molecular Weight

256.3 g/mol

IUPAC Name

(4-ethylphenyl) 4-methoxybenzoate

InChI

InChI=1S/C16H16O3/c1-3-12-4-8-15(9-5-12)19-16(17)13-6-10-14(18-2)11-7-13/h4-11H,3H2,1-2H3

InChI Key

NEXDLSSYDDCZQY-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC

Key on ui other cas no.

7465-91-0

Origin of Product

United States

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